molecular formula C18H17ClN4O3S B11257581 2-(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

2-(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B11257581
M. Wt: 404.9 g/mol
InChI Key: UUOFWHANRIZUDD-UHFFFAOYSA-N
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Description

2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, an oxadiazole ring, and a piperidine ring substituted with a chlorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperidine Ring: This step involves the reaction of appropriate amines with cyclic ketones under acidic or basic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: This is achieved through sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Construction of the Oxadiazole Ring: This step involves cyclization reactions, often using hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H17ClN4O3S/c19-14-4-6-15(7-5-14)27(24,25)23-11-8-13(9-12-23)18-21-17(22-26-18)16-3-1-2-10-20-16/h1-7,10,13H,8-9,11-12H2

InChI Key

UUOFWHANRIZUDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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